Ethyl caffeate

Vue d'ensemble

Description

Le cafféate d'éthyle est un ester de l'acide caféique, un acide hydroxycinnamique, et de l'éthanol. C'est un composé organique naturel que l'on trouve dans plusieurs plantes, notamment Bidens pilosa, Polygonum amplexicaule et Ligularia fischeri . Le cafféate d'éthyle est connu pour ses diverses activités biologiques, notamment ses propriétés anti-inflammatoires, anticancéreuses et antifibrotiques .

Mécanisme D'action

Target of Action

Ethyl caffeate primarily targets NF-kappaB and aldosterone synthase (CYP11B2) . NF-kappaB is a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection. Aldosterone synthase is a key enzyme for the biosynthesis of aldosterone, which plays a significant role in the regulation of blood pressure .

Mode of Action

This compound suppresses the activation of NF-kappaB and its downstream inflammatory mediators, iNOS, COX-2, and PGE2 . It also inhibits aldosterone synthase, thereby potentially regulating blood pressure .

Biochemical Pathways

This compound is a conjugate of caffeic acid and ethanol, synthesized via the phenylpropanoid pathway in plants . The genes involved in the caffeic acid synthesis pathway, such as tyrosine ammonia-lyase (TAL) and p-coumaric acid hydroxylase (HpaBC), play a crucial role in its biosynthesis .

Pharmacokinetics

It has been found that this compound can be administered intraperitoneally in rats .

Result of Action

This compound exhibits anticancer, anti-inflammatory, and antifibrotic activities . It has been shown to prevent dimethylnitrosamine-induced loss in body and liver weight, as well as to reduce the degree of liver injury .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of ethanol is necessary for the successful synthesis of this compound in Escherichia coli . More research is needed to fully understand how other environmental factors influence the action, efficacy, and stability of this compound.

Analyse Biochimique

Biochemical Properties

Ethyl caffeate is involved in the caffeic acid synthesis pathway . The genes involved in this pathway include tyrosine ammonia-lyase (TAL) and p-coumaric acid hydroxylase (HpaBC), which were introduced into Escherichia coli along with 4-coumaroyl CoA ligase (4CL) and acyltransferases (AtCAT) cloned from Arabidopsis thaliana . In the presence of ethanol, E. coli harboring these genes successfully synthesized this compound .

Cellular Effects

This compound has been found to suppress NF-kappaB activation and its downstream inflammatory mediators, iNOS, COX-2, and PGE2 in vitro or in mouse skin . It also exhibits anticancer, anti-inflammatory, and antifibrotic activities .

Molecular Mechanism

Pharmacophore modeling, molecular docking, and molecular dynamics simulation studies indicate that this compound is a potential inhibitor of the aldosterone synthase (CYP11B2), a key enzyme for the biosynthesis of aldosterone, which plays a significant role in the regulation of blood pressure .

Dosage Effects in Animal Models

This compound administered intraperitoneally in rats previously is able to prevent the dimethylnitrosamine-induced loss in body and liver weight, as well as to reduce the degree of liver injury

Metabolic Pathways

This compound is synthesized from tyrosine by deamination and hydroxylation, and needs to be activated by the attachment of coenzyme A (CoA)

Méthodes De Préparation

Le cafféate d'éthyle peut être synthétisé par estérification de l'acide caféique avec de l'éthanol. Cette réaction nécessite généralement un catalyseur acide, tel que l'acide sulfurique, et est réalisée sous reflux . Dans un contexte industriel, le cafféate d'éthyle peut également être produit par des méthodes biocatalytiques. Par exemple, l'expression de la cafféoyl-CoA acyltransférase dans Escherichia coli a été utilisée pour biosynthétiser le cafféate d'éthyle .

Analyse Des Réactions Chimiques

Le cafféate d'éthyle subit diverses réactions chimiques, notamment :

Oxydation : Le cafféate d'éthyle peut être oxydé pour former des quinones et d'autres produits d'oxydation.

Réduction : La réduction du cafféate d'éthyle peut conduire à la formation de dérivés dihydro.

Substitution : Le cafféate d'éthyle réagit avec la méthylamine pour produire des pigments verts.

Les réactifs et les conditions couramment utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium pour l'oxydation et les agents réducteurs comme le borohydrure de sodium pour la réduction. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.

Applications de la recherche scientifique

Le cafféate d'éthyle a une large gamme d'applications de recherche scientifique :

Chimie : Le cafféate d'éthyle est utilisé comme composé modèle pour étudier la réactivité des dérivés de l'acide hydroxycinnamique.

Médecine : Le cafféate d'éthyle s'est avéré prometteur pour prévenir les lésions hépatiques et réduire l'inflammation.

Mécanisme d'action

Le cafféate d'éthyle exerce ses effets par le biais de diverses cibles et voies moléculaires. Il supprime l'activation de NF-kappaB et de ses médiateurs inflammatoires en aval, tels que iNOS, COX-2 et PGE2 . De plus, le cafféate d'éthyle inhibe la voie de signalisation du récepteur des hydrocarbures aromatiques (AhR), qui est associée à son activité anti-allergique . Il agit également comme un inhibiteur de l'aldostérone synthase, régulant ainsi la pression artérielle .

Applications De Recherche Scientifique

Anti-Inflammatory Properties

Ethyl caffeate exhibits significant anti-inflammatory effects, making it a candidate for treating inflammatory disorders. Research indicates that it suppresses the activation of nuclear factor kappa B (NF-κB) and its downstream inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). In vitro studies demonstrated that this compound inhibited lipopolysaccharide (LPS)-induced nitric oxide production in macrophages, with an IC50 value of 5.5 µg/ml .

Antioxidant Activity

This compound has been shown to enhance antioxidant capacity. In studies involving coffee components, this compound was linked to increased plasma antioxidant levels without raising polyphenol content, suggesting its role in protecting against oxidative stress . This property is particularly relevant in conditions like cerebral infarction where oxidative damage is prevalent.

Potential Anticancer Applications

Recent studies have highlighted the potential anticancer properties of this compound. It has been investigated for its effects on various cancer cell lines:

- Breast Cancer : this compound inhibited the growth of MCF-7 breast cancer cells by reducing COX-2 transcriptional activity .

- Collagen-Induced Arthritis : In animal models, this compound ameliorated symptoms associated with collagen-induced arthritis by suppressing Th1 immune responses, indicating a broader immunomodulatory role that could be relevant in cancer therapy .

Other Therapeutic Applications

This compound shows promise in other therapeutic areas:

- Chronic Liver Disease : Studies suggest that it can prevent liver injury induced by dimethylnitrosamine in rats, indicating its protective role against liver diseases .

- Aldosterone Synthase Inhibition : Pharmacophore modeling indicates that this compound may inhibit aldosterone synthase, which could have implications for hypertension treatment .

Summary Table of Applications

Comparaison Avec Des Composés Similaires

Le cafféate d'éthyle est similaire à d'autres dérivés de l'acide hydroxycinnamique, tels que :

Acide caféique : Le composé parent du cafféate d'éthyle, connu pour ses propriétés antioxydantes.

Acide chlorogénique : Un conjugué de l'acide caféique et de l'acide quinique, que l'on trouve couramment dans le café et qui est connu pour ses bienfaits pour la santé.

Acide férulique : Un autre dérivé de l'acide hydroxycinnamique aux propriétés antioxydantes et anti-inflammatoires.

Le cafféate d'éthyle est unique en raison de sa liaison ester avec l'éthanol, ce qui lui confère des activités biologiques et une réactivité chimique distinctes par rapport à son composé parent, l'acide caféique .

Activité Biologique

Ethyl caffeate (EC), an ester derived from caffeic acid, is a naturally occurring phenolic compound found in various medicinal plants, including Bidens pilosa. This compound has garnered attention for its potential therapeutic properties, particularly in the context of inflammation and oxidative stress. This article reviews the biological activities of this compound, focusing on its anti-inflammatory mechanisms, antioxidant properties, and potential applications in treating various diseases.

Chemical Structure and Properties

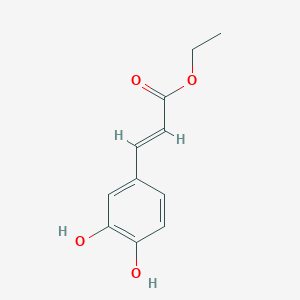

This compound is chemically characterized as ethyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate. Its structure includes a catechol moiety and an α,β-unsaturated ester group, which are critical for its biological activity. The molecular formula is CHO, and it has a molecular weight of 208.24 g/mol.

Anti-Inflammatory Mechanisms

This compound exhibits significant anti-inflammatory effects through multiple pathways:

- Inhibition of NF-κB Activation : EC suppresses the activation of nuclear factor kappa B (NF-κB), a key transcription factor involved in inflammatory responses. In vitro studies demonstrated that EC inhibited lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophages with an IC value of 5.5 μg/ml. This inhibition occurs by preventing the formation of the NF-κB·DNA complex, thereby reducing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) .

- Aryl Hydrocarbon Receptor (AhR) Modulation : Recent research indicates that EC can inhibit AhR signaling pathways, which are implicated in allergic responses and inflammation. EC reduced AhR activation in both cell culture systems and mouse models, leading to decreased expression of AhR target genes such as CYP1A1 and reduced mast cell activation .

- Effects on Cytokine Production : this compound has been shown to downregulate pro-inflammatory cytokines such as IL-6 in mouse bone marrow-derived mast cells (BMMCs). This suggests that EC may play a role in mitigating allergic inflammation by modulating immune responses .

Antioxidant Activity

This compound also exhibits antioxidant properties, contributing to its protective effects against oxidative stress:

- Free Radical Scavenging : Studies have demonstrated that EC possesses significant free radical scavenging activity, which can mitigate oxidative damage in various biological systems .

- Protection Against Amyloid-Beta Toxicity : In experimental models, EC has been shown to protect neuronal cells from amyloid-beta-induced toxicity, indicating its potential neuroprotective effects .

In Vitro Studies

A series of experiments conducted on RAW 264.7 macrophages revealed that this compound effectively inhibited LPS-induced NO production and COX-2 expression. The results were statistically significant, with p-values indicating strong evidence against the null hypothesis of no effect.

In Vivo Studies

In animal models, oral administration of this compound significantly reduced ear swelling associated with IgE-mediated allergic reactions. Mice treated with EC showed decreased levels of MCP-1 and other inflammatory markers compared to control groups .

Summary of Biological Activities

Propriétés

IUPAC Name |

ethyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-2-15-11(14)6-4-8-3-5-9(12)10(13)7-8/h3-7,12-13H,2H2,1H3/b6-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDKYDMULARNCIS-GQCTYLIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=CC(=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1=CC(=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70876375 | |

| Record name | Ethyl 3,4-dihydroxycinnamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70876375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66648-50-8, 102-37-4 | |

| Record name | Ethyl trans-caffeate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66648-50-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl caffeate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102374 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 3,4-dihydroxycinnamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70876375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Caffeic acid ethyl ester | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0301712 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Ethyl caffeate exhibits its effects through various mechanisms:

- Direct binding to enzymes: Research suggests this compound directly binds to the active site of enzymes like human pancreatic α-amylase [], HIV protease [], and 5-lipoxygenase (5-LOX) []. This binding inhibits their activity, leading to downstream effects like reduced carbohydrate digestion [] and suppression of pro-inflammatory leukotriene B4 production [].

- Modulation of signaling pathways: this compound can suppress the PI3K, ERK1/2, and p38 kinase activities by directly binding to these kinases []. This leads to the downstream inhibition of AP1 and NF-κB transactivation, both crucial in inflammatory responses and carcinogenesis.

- Interaction with Aryl hydrocarbon receptor (AhR): this compound inhibits AhR signaling, impacting the expression of genes like CYP1A1 []. This inhibition is linked to reduced mast cell activation and allergic responses.

A:

- Spectroscopic Data: this compound's structure has been elucidated using various spectroscopic techniques, including 1H-NMR, 13C-NMR, and electron ionization mass spectroscopy (EI-MS) [].

ANone:

- Stability: this compound demonstrates stability under acidic conditions (pH 2-5) []. It shows better stability in whole blood at 0°C compared to 25°C []. Additionally, it exhibits higher stability in acidified plasma than in unacidified plasma at 25°C [].

- Applications: The stability of this compound under specific conditions makes it suitable for various applications:

ANone: While this compound exhibits biological activities, the provided research focuses primarily on its role as an enzyme inhibitor rather than a catalyst. Therefore, information regarding its catalytic properties, reaction mechanisms, and selectivity is limited within the provided context.

ANone: Yes, molecular docking studies have been performed to investigate the interaction of this compound with its target proteins. For instance:

- HIV protease: Molecular docking simulations with energy minimization and molecular dynamic (MD) simulation revealed that this compound binds to the active site of HIV protease, potentially explaining its inhibitory effects [].

- EGFR: Molecular docking studies showed that this compound exhibits high binding energy to EGFR, suggesting a potential mechanism for its synergistic antifungal effect with Fluconazole [].

ANone: While specific SAR studies focusing solely on this compound are not extensively detailed in the provided papers, research comparing the activities of caffeic acid and its derivatives, including this compound, offers some insights:

- Antioxidant activity: this compound generally demonstrates stronger antioxidant activity compared to caffeic acid [].

- α-amylase inhibition: this compound displays a distinct mode of inhibition on human α-amylase compared to the flavonol myricetin, causing disorder in the active site binding cleft [].

ANone: While a detailed historical timeline is not provided, the research highlights that this compound has been a subject of scientific interest, particularly regarding its potential health benefits and pharmacological activities:

- Early research: Early studies investigated this compound's antioxidant properties and its potential applications in food preservation [].

- Expanding research focus: Subsequent research has explored its diverse biological activities, including anti-inflammatory [, , ], antifungal [], anti-HIV [], and anticancer effects [, ].

ANone: Yes, research on this compound spans multiple disciplines, including:

- Chemistry: Isolation and structural characterization from natural sources [, , , , , , , , , , ], chemical synthesis [], and analysis of its stability [].

- Biology: Investigating its biological activities, such as antioxidant [, , ], anti-inflammatory [, , ], antifungal [], anti-HIV [], and anticancer effects [, ].

- Pharmacology: Exploring its pharmacokinetics [], target identification and validation [], and potential for drug development [, ].

- Food Science: Evaluating its potential use as a natural preservative [, ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.